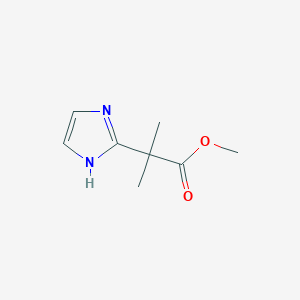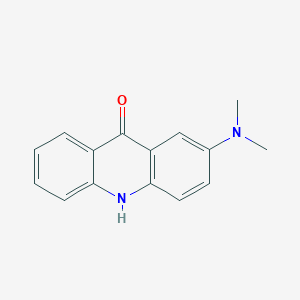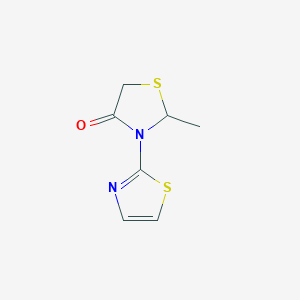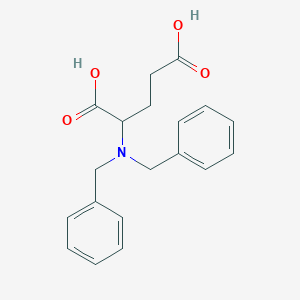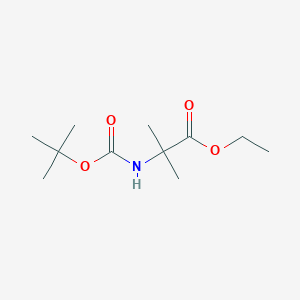![molecular formula C12H11N3 B13998587 3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile CAS No. 70825-85-3](/img/structure/B13998587.png)
3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2,7-diazabicyclo[410]hept-4-ene-7-carbonitrile is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile typically involves organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones. This method affords products in high yield and enantiomeric ratio (er) . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features.
Prolinamide: A compound with similar functional groups.
Harmicine: A natural product scaffold with related chemical properties.
Uniqueness
3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile is unique due to its specific bicyclic structure and the presence of a phenyl group. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
70825-85-3 |
|---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
3-phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile |
InChI |
InChI=1S/C12H11N3/c13-8-15-11-7-6-10(14-12(11)15)9-4-2-1-3-5-9/h1-7,10-12,14H |
InChI Key |
RPDNCVUGIVVIEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CC3C(N2)N3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




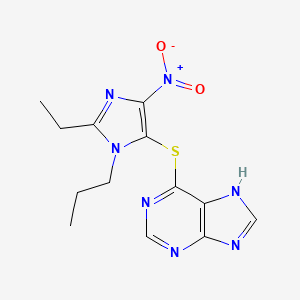
![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998531.png)
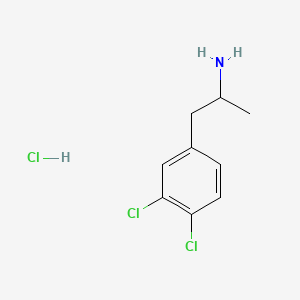
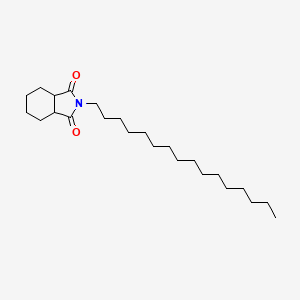
![[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone](/img/structure/B13998566.png)
